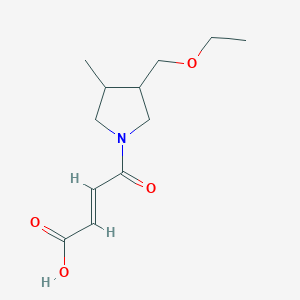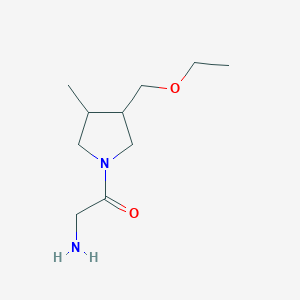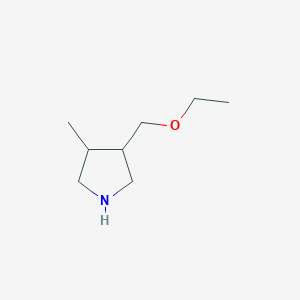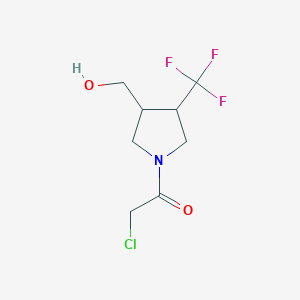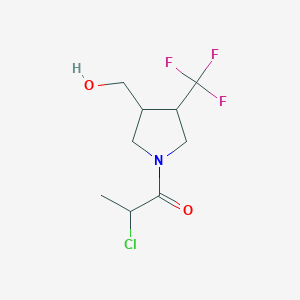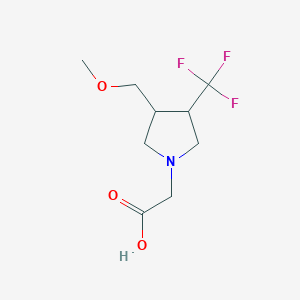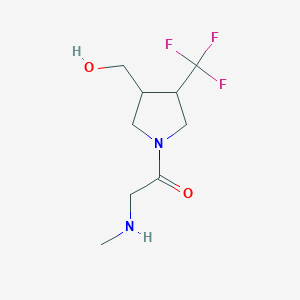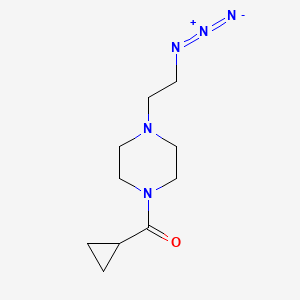
(4-(2-Azidoethyl)piperazin-1-yl)(cyclopropyl)methanone
Vue d'ensemble
Description
4-(2-Azidoethyl)piperazin-1-yl)(cyclopropyl)methanone (hereafter referred to as AEPPM) is a novel compound with significant potential for use in a variety of scientific research applications. AEPPM is an azide-containing compound, which is a type of organic molecule containing a nitrogen atom triple-bonded to three hydrogen atoms. AEPPM has been used in a variety of research applications, including protein labeling, bioconjugation, and imaging.
Applications De Recherche Scientifique
AEPPM has been used in a variety of scientific research applications. It has been used as a protein labeling reagent, as it is able to covalently attach to proteins, allowing for the visualization and tracking of proteins in a variety of research applications. AEPPM has also been used in bioconjugation, as it can be used to link two molecules together, allowing for the study of their interactions. Additionally, AEPPM has been used in imaging applications, as it can be used to label and track molecules in living cells.
Mécanisme D'action
The mechanism of action of AEPPM is based on its ability to covalently attach to proteins. AEPPM is able to attach to proteins through a process known as click chemistry, which is a type of reaction that is highly efficient, selective, and rapid. In this process, AEPPM attaches to the proteins through a thiol-ene reaction, where the azide group of AEPPM reacts with the thiol group of the protein, forming a covalent bond.
Biochemical and Physiological Effects
AEPPM has been shown to have a variety of biochemical and physiological effects. In studies, AEPPM has been shown to be non-toxic and non-immunogenic, making it suitable for use in a variety of research applications. Additionally, AEPPM has been shown to be stable, allowing it to be used in a variety of environments. AEPPM has also been shown to have a low background signal, allowing for more accurate imaging and tracking of molecules.
Avantages Et Limitations Des Expériences En Laboratoire
AEPPM has a number of advantages and limitations for lab experiments. One of the main advantages of AEPPM is its ability to covalently attach to proteins, allowing for the visualization and tracking of proteins in a variety of research applications. Additionally, AEPPM is non-toxic and non-immunogenic, making it suitable for use in a variety of research applications. However, AEPPM is not suitable for use in all research applications, as it is not able to attach to all types of proteins. Additionally, AEPPM is not able to attach to proteins in certain environments, such as in aqueous solutions.
Orientations Futures
AEPPM has a number of potential future directions. One potential future direction is the development of new methods for the synthesis of AEPPM. Additionally, new methods for the covalent attachment of AEPPM to proteins could be developed, allowing for the visualization and tracking of proteins in a wider variety of research applications. Additionally, new methods for the use of AEPPM in imaging applications could be developed, allowing for greater accuracy and detail in the imaging of molecules in living cells. Finally, new methods for the use of AEPPM in bioconjugation could be developed, allowing for the study of the interactions of molecules in a wider variety of research applications.
Propriétés
IUPAC Name |
[4-(2-azidoethyl)piperazin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c11-13-12-3-4-14-5-7-15(8-6-14)10(16)9-1-2-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSJXZINNJCGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Azidoethyl)piperazin-1-yl)(cyclopropyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







